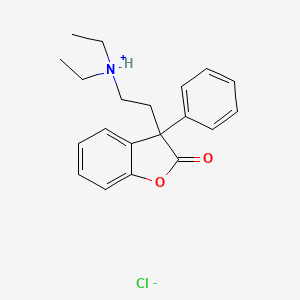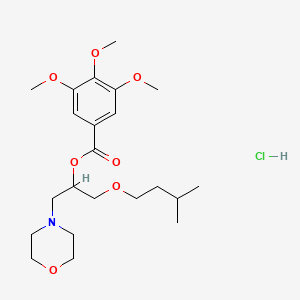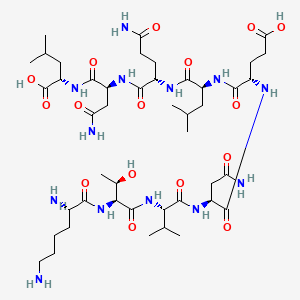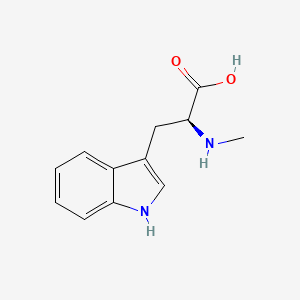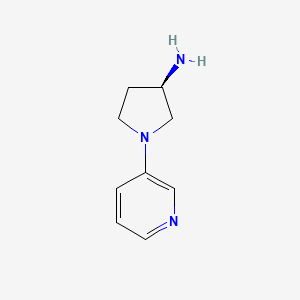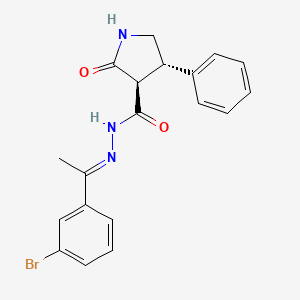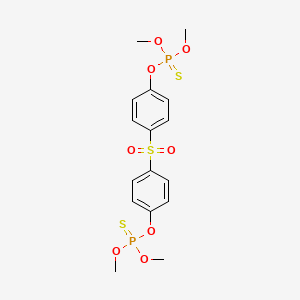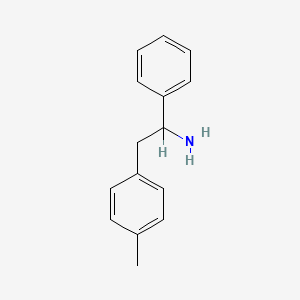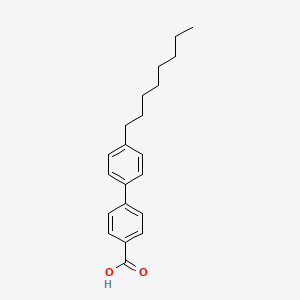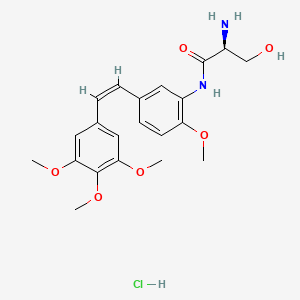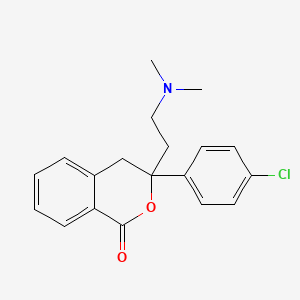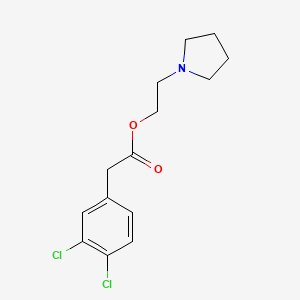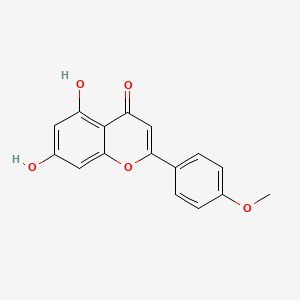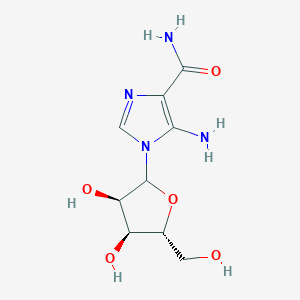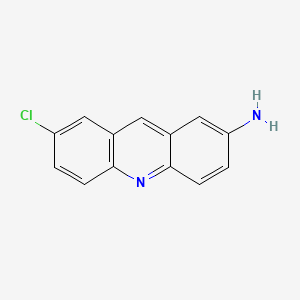
Acridine, 2-amino-7-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 2,7-diamino-, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Properties
Acridine derivatives, including 2-amino-7-chloro-acridine, have demonstrated significant in vitro antiparasitic properties. They have been studied for their effectiveness against parasites such as Leishmania infantum. The antileishmanial activity of these compounds depends on the nature of the substituents in the acridine structure. These findings suggest that acridine compounds could be considered multitarget drugs with potential applications in parasitic disease treatment (Di Giorgio et al., 2003).
DNA Intercalation and Binding Properties
Acridine derivatives have been linked to various positions of oligonucleotides, showing interesting DNA-binding properties. These properties have implications for understanding DNA metabolism and could inform the development of drugs targeting genetic material. The attachment of the acridine derivative to oligonucleotides influences their binding to DNA, which can be crucial in the study of gene expression and regulation (Asseline et al., 1996).
Anticancer Research
Some studies have investigated the potential of acridine derivatives in anticancer therapy. Their ability to intercalate DNA makes them candidates for designing drugs that target cancer cells' genetic material. Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, for example, has provided insights into designing potential anticancer drugs (Goodgame et al., 1988).
Sensor Development for Metal Detection
Acridine-based sensors have been developed for the detection of metal ions like Cu(II) in solutions. These sensors demonstrate a change in color upon binding to specific metal ions, making them useful in environmental monitoring and industrial applications (Dai et al., 2018).
Eigenschaften
CAS-Nummer |
23045-20-7 |
|---|---|
Produktname |
Acridine, 2-amino-7-chloro- |
Molekularformel |
C13H9ClN2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
7-chloroacridin-2-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2 |
InChI-Schlüssel |
ZXXJLAKNTDVKRB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
Kanonische SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
23045-20-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acridine, 2-amino-7-chloro- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



